4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]

Polyamide-imide solubility NMP solubility chain length structure-property relationship

Eliminate poly(amic acid) instability and high-temperature curing (250-350°C) in poly(amide-imide) synthesis. This pre-formed imide diacid enables direct Yamazaki-Higashi phosphorylation at 100-120°C. - **Controlled backbone:** C2 ethylene spacer vs. C1/C3+ homologs; reproducible Tg and solubility. - **Process advantage:** No thermal imidization step; ideal for thermally sensitive substrates. - **Data traceability:** Hsiao & Yang structure-property validated; patent-cited for liquid-crystal PAIs.

Molecular Formula C23H16N2O9
Molecular Weight 464.4 g/mol
CAS No. 128007-92-1
Cat. No. B4915673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]
CAS128007-92-1
Molecular FormulaC23H16N2O9
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O
InChIInChI=1S/C23H16N2O9/c26-17(27)5-7-24-20(31)13-3-1-11(9-15(13)22(24)33)19(30)12-2-4-14-16(10-12)23(34)25(21(14)32)8-6-18(28)29/h1-4,9-10H,5-8H2,(H,26,27)(H,28,29)
InChIKeyJUYRTGDKVKKBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] Overview


4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] (CAS 128007-92-1) is a benzophenone-tetracarboxylic diimide-dicarboxylic acid (DIDA) monomer bearing two terminal –COOH groups linked via ethylene spacers to the phthalimide nitrogen . It belongs to the N,N′-bis(ω-carboxyalkyl) benzophenone-3,3′,4,4′-tetracarboxylic diimide family, where the ω-carboxyalkyl chain length governs polymer properties [1]. Unlike the parent dianhydride BTDA, this compound enters polymer synthesis as a pre-formed imide ring system, enabling direct polycondensation with diamines to yield poly(amide-imide)s (PAIs) without a subsequent thermal or chemical imidization step [1].

Pre-formed imide monomer; enables direct polycondensation with diamines without poly(amic acid) intermediate or thermal imidization.
β-Alanine-derived C2 spacer provides reported intermediate balance between solubility in NMP/DMAc and glass transition temperature.
Compatible with mild Yamazaki–Higashi phosphorylation conditions (~100–120 °C); suitable for temperature-sensitive substrates.

Why Dianhydrides Cannot Replace This Pre-Imidized Diacid Monomer


Substituting 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] with a generic dianhydride such as BTDA, PMDA, or ODPA fails to replicate its key functional attribute: the pre-formed imide framework combined with free carboxylic acid termini. This architecture permits direct polycondensation with aromatic diamines via the Yamazaki–Higashi phosphorylation reaction, bypassing the poly(amic acid) intermediate and its associated viscosity instability, storage limitations, and the high-temperature imidization step required by dianhydride-based routes [1]. Furthermore, the ω-carboxyalkyl chain length is a critical structural variable that modulates the balance between aliphatic content and aromatic rigidity in the resulting PAI backbone [1]. Systematic variation from glycine (n=1) to 11-aminoundecanoic acid (n=11) produces measurable changes in solubility, inherent viscosity, and glass transition temperature (Tg), meaning that procurement of the specific ethylene-bridged (β-alanine-derived) DIDA—rather than its shorter- or longer-chain homologs—is mandatory for reproducible polymer property profiles [1].

Dianhydride replacement

BTDA or other dianhydrides require a two-step poly(amic acid) route with high-temperature imidization (250–350 °C), which may alter processing compatibility and substrate integrity.

Chain-length homologs

Glycine (C1), GABA (C3), or longer spacers shift solubility, inherent viscosity, and Tg profiles; reproducing polymer properties requires the defined C2 spacer.

Differentiation Evidence Against Structural Analogs


Polyamide-Imide Solubility: C2 vs. C1 Chain Length

In the systematic study by Hsiao and Yang, polyamide-imides synthesized from the β-alanine-derived DIDA (i.e., 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]) exhibited distinct solubility behavior relative to the glycine-derived (C1) counterpart. The polymers obtained from the C2 (β-alanine) diacid with aromatic diamines such as 4,4′-oxydianiline (ODA) were soluble in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) [1]. While the study examines five chain lengths, the solubility window shifts systematically with aliphatic content, and the C2 diacid occupies a critical intermediate position where sufficient chain flexibility is introduced to enhance solubility without excessive sacrifice of thermal stability [1].

Solubility: C2 vs. C1
Class-level
C2 (β-alanine) DIDA + ODA soluble in NMP/DMAc; C1 (glycine) exhibits different solubility profile.
Supports solvent selection for solution-processable PAIs.
Qualitative comparison; exact solubility parameters not extracted.
Polyamide-imide solubility NMP solubility chain length structure-property relationship

Inherent Viscosity and Chain Length Dependence

The inherent viscosity (ηinh) of polyamide-imides prepared from the five diimide-dicarboxylic acids was measured under identical polymerization conditions (0.5 g/dL in NMP at 30 °C). The viscosity values were found to depend on the ω-carboxyalkyl chain length, reflecting differences in monomer reactivity and polymer chain flexibility during the phosphorylation-driven polycondensation [1]. The β-alanine-derived (C2) DIDA produced PAIs with inherent viscosities that fall within the range of 0.4–1.2 dL/g, indicating the attainment of moderate to high molecular weights suitable for film formation, with the exact value depending on the aromatic diamine comonomer employed [1].

Inherent Viscosity
Class-level
ηinh range ~0.4–1.2 dL/g
Indicates achievable molecular weight for film formation.
Exact value depends on diamine comonomer (0.5 g/dL NMP, 30 °C).
Inherent viscosity polymer molecular weight diimide-dicarboxylic acid reactivity

Glass Transition Temperature and Thermal Stability

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) measurements on PAIs derived from the five DIDA monomers revealed that Tg values decreased with increasing ω-carboxyalkyl chain length, while thermal decomposition temperatures (Td) remained high across the series [1]. The β-alanine-derived (C2) monomer produces PAIs with a Tg intermediate between the glycine (C1) and 4-aminobutyric acid (C3) derivatives. This positions the C2 diacid as the monomer of choice when a balance between elevated Tg (vs. longer-chain analogs that excessively depress Tg) and improved processability (vs. the glycine derivative, which yields the highest Tg but potentially the lowest solubility) is required [1].

Tg & Thermal Stability
Class-level
C2 DIDA yields Tg intermediate between C1 and C3 derivatives; Td remains high across series.
Provides a balance between thermal resistance and processability.
Tg decreases with longer spacer; Td stable under nitrogen.
Glass transition temperature thermal stability TGA DSC

Synthetic Route Differentiation: Pre-Imidized Diacid vs. Dianhydride Monomer for Polyamide-Imide Production

4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] is synthesized by chemical imidization of benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) with β-alanine prior to polymerization [1]. This contrasts sharply with the standard BTDA–diamine route, which requires the formation of a poly(amic acid) intermediate followed by thermal (typically 250–350 °C) or chemical imidization. The pre-imidized diacid route eliminates the need for high-temperature imidization during polymer processing, enabling the use of temperature-sensitive comonomers or substrates and reducing issues associated with water evolution during cyclization [1]. Additionally, the Yamazaki–Higashi direct polycondensation proceeds under mild conditions (typically 100–120 °C in NMP/pyridine) .

Polymerization Route
Supporting evidence
Pre-imidized diacid: direct polycondensation at ~100–120 °C. BTDA route: requires thermal imidization at 250–350 °C.
Eliminates high-temperature cure step, reducing energy and widening substrate compatibility.
Processing temperature reduction ~150–250 °C.
Direct polycondensation phosphorylation reaction pre-imidized monomer BTDA alternative

Key Application Scenarios


Solution-Cast Films with Tailored Thermal-Solubility Balance

When fabricating solution-cast films where both adequate solubility in NMP/DMAc and a glass transition temperature higher than that achievable with longer-chain diacids (e.g., C5 or C10) are required, the β-alanine-derived DIDA (CAS 128007-92-1) offers the optimal intermediate chain length. The C2 spacer avoids the insolubility issues of the glycine (C1) analog while maintaining a Tg superior to that of C3+ derivatives, as demonstrated by the systematic DSC characterization in Hsiao and Yang [1].

Low-Temperature Direct Polycondensation Processing

For laboratories or production facilities that lack high-temperature curing ovens or require compatibility with thermally sensitive substrates (e.g., certain flexible electronics or low-Tg support layers), 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] enables PAI synthesis entirely via the solution-phase Yamazaki–Higashi phosphorylation reaction at approximately 100–120 °C [1]. This eliminates the 250–350 °C imidization step mandatory for BTDA-based polyimide routes, reducing energy consumption and preventing thermally induced substrate damage.

Reproducible Polymer Property Control

In research settings where systematic structure–property relationship studies are conducted, procuring 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] with a precisely defined C2 spacer ensures reproducible viscosity, solubility, and thermal profiles that cannot be replicated by substituting homologs with different chain lengths. The Hsiao and Yang study established that inherent viscosity and Tg vary monotonically with ω-carboxyalkyl methylene count, making chain-length-specific procurement essential for building reliable structure–property datasets [1].

Liquid Crystal Polyamide-Imide Development

Patents covering liquid-crystal polyamide-imide materials cite the DIDA monomer class—including the β-alanine-derived variant—as key building blocks for achieving high tensile strength, toughness, and excellent thermal properties. The pre-imidized diacid structure is identified as enabling the synthesis of high-molecular-weight polyamide-imides with liquid crystalline behavior suitable for electronic appliances, aerospace, and defense applications [2].

Application
Selection Property
Validation Focus
Solution-cast PAI films
Intermediate C2 spacer for balanced solubility–Tg profile
Verify Tg and solubility in NMP/DMAc against process requirements
Low-temperature polymer processing
Pre-imidized monomer compatible with mild Yamazaki–Higashi conditions
Confirm elimination of high-temperature imidization cure
Structure–property relationship studies
Defined β-alanine chain length for reproducible data sets
Reproduce ηinh and Tg within reported C2-specific ranges
Liquid crystal PAI development
Pre-imidized diacid for high-molecular-weight PAI synthesis
Assess liquid crystalline behavior and mechanical property benchmarks
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